molecular formula C26H24N4O7 B2355249 Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate CAS No. 899909-87-6

Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B2355249
CAS No.: 899909-87-6
M. Wt: 504.499
InChI Key: KAJIEMBQUHECNG-UHFFFAOYSA-N
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Description

Methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a furan ring, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction using furfurylamine.

    Formation of the Benzoate Ester: The final step involves the esterification of the intermediate compound with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quinazolinone core is known to interact with DNA and proteins, potentially inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate
  • Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate

Uniqueness

Methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is unique due to its combination of a quinazolinone core, a furan ring, and a benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.

Biological Activity

Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure, which is known for various biological activities. Its molecular formula is C25H29N3O6C_{25}H_{29}N_{3}O_{6}, and it possesses a molecular weight of approximately 499.58 g/mol. The presence of functional groups such as furan and carbamoyl contributes to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Antitumor Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BHT-2910.0
Methyl 2-{...}VariousTBDTBD

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies suggest that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Compound CStaphylococcus aureus15
Compound DEscherichia coli18
Methyl 2-{...}TBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been explored through their effects on nitric oxide (NO) production and cyclooxygenase (COX) enzyme inhibition. Compounds similar to methyl 2-{...} have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 cells, indicating potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Production

In a study evaluating the structure-activity relationship (SAR) of various quinazoline derivatives, it was found that specific substitutions on the quinazoline ring enhance anti-inflammatory activity by inhibiting iNOS and COX-2 expression in macrophage-like cells .

Properties

IUPAC Name

methyl 2-[[2-[3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O7/c1-36-25(34)18-8-2-4-10-20(18)28-23(32)16-30-21-11-5-3-9-19(21)24(33)29(26(30)35)13-12-22(31)27-15-17-7-6-14-37-17/h2-11,14H,12-13,15-16H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJIEMBQUHECNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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